Substantially Elevated Boiling Point and Density Versus Non‑Fluorinated Pyrazine‑2‑carbaldehyde
The introduction of a trifluoromethyl group at the 5‑position of the pyrazine ring markedly increases both the boiling point and density of the aldehyde. 5‑(Trifluoromethyl)pyrazine‑2‑carbaldehyde exhibits a predicted boiling point of 192.1 ± 40.0 °C and a density of 1.454 ± 0.06 g/cm³ . In contrast, the non‑fluorinated analog pyrazine‑2‑carbaldehyde has a reported boiling point of 57‑58 °C and a density of 1.234 g/cm³ . This translates to a boiling point elevation of approximately 135 °C and a density increase of 0.22 g/cm³, reflecting the enhanced intermolecular interactions conferred by the highly electronegative CF₃ group. Furthermore, the predicted pKa of 5‑(trifluoromethyl)pyrazine‑2‑carbaldehyde is -4.35 ± 0.10, indicating a significantly more acidic (and therefore more electrophilic) aldehyde‑bearing carbon environment compared to the non‑fluorinated parent .
| Evidence Dimension | Boiling Point / Density / Acidity (pKa) |
|---|---|
| Target Compound Data | BP: 192.1±40.0 °C (predicted); Density: 1.454±0.06 g/cm³ (predicted); pKa: -4.35±0.10 (predicted) |
| Comparator Or Baseline | Pyrazine-2-carbaldehyde: BP: 57‑58 °C (experimental); Density: 1.234 g/cm³ (predicted); pKa: not reported (typically > 0 for analogous aldehydes) |
| Quantified Difference | ΔBP ≈ +135 °C; ΔDensity ≈ +0.22 g/cm³; ΔpKa ≈ -4 to -5 units |
| Conditions | Predicted properties using ACD/Labs or similar algorithms as compiled on ChemicalBook and ChemSrc. |
Why This Matters
These substantial differences in boiling point, density, and acidity directly impact purification strategies (e.g., distillation vs. chromatography), reaction solvent selection, and the electrophilic reactivity of the aldehyde group in condensation or nucleophilic addition steps, making the non‑fluorinated analog unsuitable for processes optimized for the trifluoromethylated derivative.
